molecular formula C10H6ClN3O3 B5730041 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole

1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole

Cat. No.: B5730041
M. Wt: 251.62 g/mol
InChI Key: UUUIFKSQHOIKQV-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrobenzoyl)-1H-pyrazole (CAS 543711-96-2) is a versatile chemical intermediate with a molecular formula of C10H6ClN3O3 and a molecular weight of 251.63 g/mol . This compound is characterized by a pyrazole ring, a privileged scaffold in medicinal chemistry, which is N-substituted with a 4-chloro-3-nitrobenzoyl group . This specific substitution pattern combines an electron-withdrawing nitro group and a chloro substituent on the benzene ring, making it a valuable electrophilic building block for further synthetic modifications, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions . Pyrazole derivatives are extensively researched due to their wide spectrum of pharmacological activities. The presence of this nucleus is a common feature in numerous therapeutic agents, including the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant . As such, this compound serves as a critical precursor in the discovery and development of new bioactive molecules, with potential applications as anticancer, antibacterial, antifungal, and anti-inflammatory agents . Researchers utilize this compound to develop novel ligands for various biological targets, leveraging the pyrazole core's ability to engage in key hydrogen bonding interactions within enzyme active sites. Predicted physical properties include a density of 1.53±0.1 g/cm³ at 20 °C and a boiling point of 450.0±55.0 °C . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3/c11-8-3-2-7(6-9(8)14(16)17)10(15)13-5-1-4-12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUIFKSQHOIKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole typically involves the acylation of pyrazole with 4-chloro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution Reactions: Derivatives with various functional groups replacing the chlorine atom.

    Reduction Reactions: Amino derivatives of the original compound.

    Oxidation Reactions: Oxidized products, although specific examples are less documented.

Scientific Research Applications

1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an acylating agent, reacting with nucleophiles to form amides, esters, and other derivatives. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their substituent patterns are compared below:

Compound Name Substituents on Benzoyl/Phenyl Group Molecular Formula Key Properties/Activities Reference ID
1-(4-Chloro-3-nitrobenzoyl)-1H-pyrazole 4-Cl, 3-NO₂ on benzoyl C₁₀H₆ClN₃O₃ High polarity due to EWG*; potential agrochemical applications inferred from analogs
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde 3-NO₂ on phenyl, 4-CHO on pyrazole C₁₇H₁₁N₃O₄ IR: 1633 cm⁻¹ (C=O), 1348 cm⁻¹ (Ar-NO₂); antioxidant activity
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one 4-Cl on phenyl, keto group C₁₅H₁₁ClN₂O C=O bond length: 1.228 Å; compared to other pyrazolones
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile 4-NO₂ on phenyl, 5-NH₂, 3-CN C₁₀H₇N₅O₂ Insecticidal and antifungal activities
1-(2-Chloro-4,5-difluorophenyl)-1H-pyrazole derivatives 2-Cl, 4,5-F on phenyl Variable RyR regulators; SAR studies show fluorine enhances bioactivity

*EWG: Electron-withdrawing group

Substituent Effects on Reactivity and Acidity

  • Electron-Withdrawing Groups (EWGs): The nitro and chloro groups in this compound increase the acidity of the pyrazole ring’s C5 position compared to unsubstituted analogs. Computational studies show EWGs like NO₂ lower pKa values, favoring deprotonation and subsequent reactions (e.g., iodination) .
  • Bond Length Variations: In pyrazolone analogs, the C=O bond length shortens (1.228–1.313 Å) with EWGs, enhancing electrophilicity and reactivity .

Spectral Data Comparison

  • IR Spectroscopy: Nitro groups (Ar-NO₂) exhibit strong absorption at ~1348–1529 cm⁻¹ . C=O stretching in benzoyl derivatives appears at ~1633 cm⁻¹, slightly shifted by substituents .
  • NMR Spectroscopy:
    • Pyrazole protons resonate at δ 5.98–8.24 ppm in DMSO, influenced by adjacent substituents .
    • Benzoyl carbons show distinct ¹³C NMR shifts (~165–170 ppm for C=O) .

Q & A

Q. Q1. What are the critical steps and reaction conditions for synthesizing 1-(4-chloro-3-nitrobenzoyl)-1H-pyrazole?

The synthesis typically involves:

Acylation of the pyrazole core : Reacting 1H-pyrazole with 4-chloro-3-nitrobenzoyl chloride under basic conditions (e.g., using K₂CO₃ as a catalyst in acetonitrile) to form the benzoyl-substituted pyrazole .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product.

Crystallization : Slow evaporation of ethyl acetate yields single crystals for structural validation .

Q. Key parameters :

  • Temperature: Reflux (~80°C) for acylation.
  • Solvent polarity: Acetonitrile optimizes nucleophilic substitution.

Advanced Synthesis

Q. Q2. How do electron-withdrawing groups (e.g., nitro, chloro) influence reactivity during pyrazole acylation?

The nitro (-NO₂) and chloro (-Cl) groups at the 3- and 4-positions of the benzoyl moiety:

  • Activate the carbonyl carbon via resonance and inductive effects, enhancing electrophilicity for nucleophilic attack by the pyrazole nitrogen .
  • Steric effects : The nitro group’s ortho position may hinder reaction kinetics, requiring prolonged reflux (3–6 hours) for completion .

Methodological tip : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) to avoid over-reaction or decomposition.

Basic Characterization

Q. Q3. Which spectroscopic methods are essential for confirming the structure of this compound?

  • ¹H/¹³C NMR : Identify proton environments (e.g., pyrazole ring protons at δ 6.5–8.5 ppm, benzoyl carbonyl at ~168 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and nitro (NO₂) asymmetric stretching (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) and isotopic pattern consistent with Cl and NO₂ .

Advanced Characterization

Q. Q4. How can X-ray crystallography resolve ambiguities in NMR data for nitro-substituted benzoyl pyrazoles?

X-ray diffraction:

  • Clarifies regiochemistry : Confirms the nitro group’s position (3-nitro vs. 2-nitro) via bond lengths (C-NO₂: ~1.47 Å) and dihedral angles between aromatic rings .
  • Detects polymorphism : Identifies crystal packing variations that may affect solubility or bioactivity .

Example : In analogous compounds, crystallography revealed a 79.25° dihedral angle between pyrazole and benzoyl rings, impacting π-π stacking in biological targets .

Biological Evaluation (Basic)

Q. Q5. What in vitro assays are suitable for initial screening of biological activity?

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kinase assays to assess inhibition of tyrosine kinases (e.g., EGFR, VEGFR) .
  • Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Biological Evaluation (Advanced)

Q. Q6. What strategies mitigate off-target effects in kinase inhibition studies involving nitroaromatic pyrazoles?

  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target interactions .
  • Molecular docking : Use AutoDock Vina to model interactions between the nitro group and ATP-binding pockets, guiding structural optimization .
  • Metabolite analysis : LC-MS/MS identifies reactive metabolites (e.g., nitroso intermediates) that may cause toxicity .

Data Contradiction Analysis

Q. Q7. How to address discrepancies in reaction yields when varying solvent systems?

Case study :

  • Acetonitrile : Yields ~82% due to high polarity favoring SN2 mechanisms .
  • THF/water : Yields drop to ~60% due to poor solubility of the benzoyl chloride intermediate .

Q. Resolution :

  • Conduct a solvent screening matrix (e.g., DMF, DMSO, acetone) with controlled temperature and humidity.
  • Use HPLC purity analysis to correlate solvent choice with byproduct formation (e.g., hydrolyzed byproducts in aqueous systems) .

Substituent Effects on Bioactivity

Q. Q8. How does the chloro-nitro substitution pattern influence biological activity?

  • Nitro group : Enhances electron-deficient character, improving binding to hydrophobic kinase pockets (e.g., logP increases by ~0.5 units vs. non-nitro analogs) .
  • Chloro group : Contributes to halogen bonding with protein residues (e.g., backbone carbonyls in VEGFR2) .

Experimental validation : Compare IC₅₀ values of 4-chloro-3-nitro vs. 4-methyl derivatives in enzyme assays .

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